molecular formula C11H14N2S2 B14693923 N-butylbenzothiazole-2-sulfenamide CAS No. 32997-27-6

N-butylbenzothiazole-2-sulfenamide

Cat. No.: B14693923
CAS No.: 32997-27-6
M. Wt: 238.4 g/mol
InChI Key: AVLRJVPAKJCVMC-UHFFFAOYSA-N
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Description

N-Butylbenzothiazole-2-sulfenamide (TBBS) is a sulfenamide-class vulcanization accelerator widely used in rubber manufacturing. Its chemical structure features a benzothiazole moiety linked to a sulfenamide group (-S-N-) substituted with a tert-butyl group. TBBS acts as a delayed-action accelerator, balancing cure speed with scorch safety during rubber processing. Upon thermal activation, TBBS decomposes to release active species such as mercaptobenzothiazole (MBT) and sulfur, which facilitate sulfur crosslinking in polymer matrices . Electrochemical studies demonstrate that TBBS undergoes a four-electron transfer mechanism during reduction, cleaving the sulfenamide bond to yield MBT, MBT dimer, and elemental sulfur . This controlled release of reactive intermediates underpins its efficiency in vulcanization systems, particularly in ethylene propylene diene terpolymers (EPDM) and other synthetic rubbers .

Properties

CAS No.

32997-27-6

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)butan-1-amine

InChI

InChI=1S/C11H14N2S2/c1-2-3-8-12-15-11-13-9-6-4-5-7-10(9)14-11/h4-7,12H,2-3,8H2,1H3

InChI Key

AVLRJVPAKJCVMC-UHFFFAOYSA-N

Canonical SMILES

CCCCNSC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylbenzothiazole-2-sulfenamide can be synthesized through the reaction of 2-mercaptobenzothiazole with butylamine in the presence of an oxidizing agent. One common method involves mixing 2-mercaptobenzothiazole, butylamine, and a solvent such as N-propanol, followed by an oxidation reaction using hydrogen peroxide . The reaction conditions typically involve maintaining a temperature range of 273.2 K to 313.2 K .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and subjected to controlled temperatures and pressures. The use of solvents like N-propanol helps in achieving high yields and efficient utilization of raw materials .

Chemical Reactions Analysis

Types of Reactions

N-butylbenzothiazole-2-sulfenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfenamide accelerators share a core benzothiazole structure but differ in substituents, which critically influence their vulcanization behavior. Below, TBBS is compared with N-cyclohexylbenzothiazole-2-sulfenamide (CBS) and 2,2’-dithiobenzothiazole (MBTS) .

Cure Characteristics

  • TBBS : In EPDM systems, TBBS (2.0 phr) combined with zinc O,O-dibutylphosphorodithioate (ZBPD) and tetramethylthiuram disulfide (TMTD) achieves fast cure rates and excellent physical properties. However, blooming—surface migration of unreacted accelerator—is observed .
  • CBS : CBS offers moderate cure speeds but superior scorch resistance due to its isopropyl substituent, which delays MBT release. It is prioritized in nitrosamine (NA)-free formulations, replacing TMTD to mitigate toxicity risks .
  • MBTS : A thiazole-class accelerator, MBTS (a dimer of MBT) exhibits slower cure kinetics and inferior compression set resistance compared to sulfenamides .

Byproducts and Efficiency

  • TBBS : Releases MBT and sulfur during vulcanization, enhancing crosslink density. The tert-butyl group stabilizes the accelerator, delaying MBT release for scorch safety .
  • CBS : Generates MBT and sulfur similarly but with faster activation due to its less bulky isopropyl group.
  • MBTS : Directly supplies MBT via dimer dissociation, requiring higher temperatures for activation .

Data Tables

Table 1: Performance Comparison of Sulfenamide Accelerators

Property TBBS CBS MBTS
Cure Speed Fast (with TMTD/ZBPD) Moderate Slow
Scorch Safety High Higher Lower
Blooming Tendency Observed Low Moderate
Key Byproducts MBT, sulfur MBT, sulfur MBT dimer
Nitrosamine Risk Depends on co-accelerators (e.g., TMTD) Low (NA-free systems) None

Table 2: Structural and Functional Attributes

Compound Substituent Molecular Weight (g/mol) Key Application
TBBS tert-butyl 238.36 High-speed EPDM curing
CBS isopropyl 226.33 NA-free tire formulations
MBTS Benzothiazole dimer 332.49 General-purpose rubber

Research Findings and Mechanistic Insights

  • TBBS Electrochemistry: Reduction at -2.31 V (vs. Ag/AgNO₃) follows an E-C-E-C pathway, producing MBT and sulfur. This mechanism aligns with its role as a sulfur donor during vulcanization .
  • Formulation Synergy : TBBS’s fast cure in System 5 (Table 7, ) arises from synergistic effects with ZBPD and TMTD, which act as secondary accelerators.
  • Blooming Mitigation : CBS’s solubility in rubber matrices reduces blooming compared to TBBS, making it preferable in surface-critical applications .

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